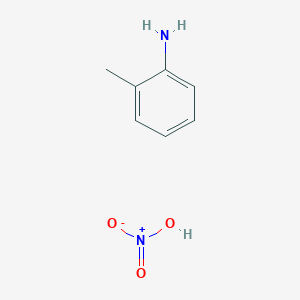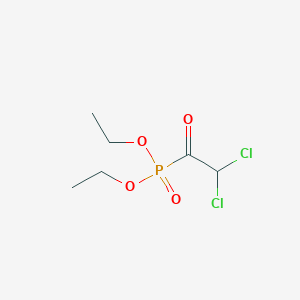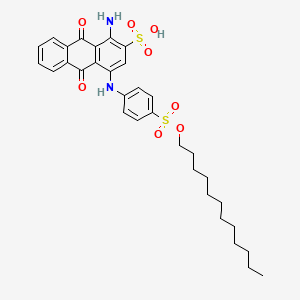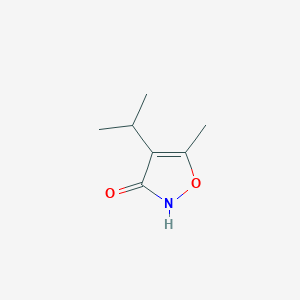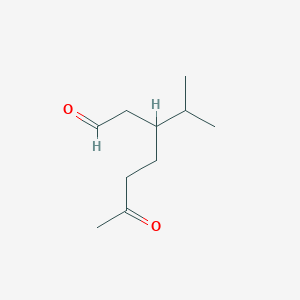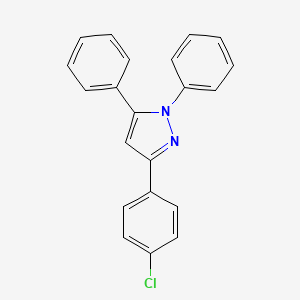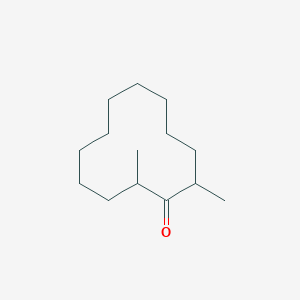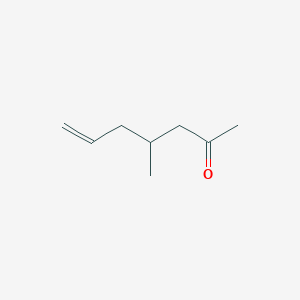
6-Hepten-2-one, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hepten-2-one, 4-methyl-, can be synthesized through several methods:
Isomerization and Cracking: One method involves heating a reaction mixture containing 2,2,6-trimethyl-3,4-dihydropyran and 6-methyl-6-hepten-2-one in the presence of a strong acid or its ester at temperatures between 100°C to 300°C.
Reaction of Isoprene with Hydrogen Chloride: Another method involves reacting isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-methyl-5-hepten-2-one.
Industrial Production Methods
The industrial production of 6-Hepten-2-one, 4-methyl-, typically involves the batch reaction process in a waterless system, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hepten-2-one, 4-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
6-Hepten-2-one, 4-methyl-, has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 6-Hepten-2-one, 4-methyl-, exerts its effects involves its interaction with specific molecular targets and pathways:
Programmed Cell Death (PCD): In plants, it promotes programmed cell death during superficial scald development by activating PCD-related genes.
Odor Receptor Activation: In insects, it functions as a mosquito attractant by interacting with odor receptor genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-hepten-2-ol: A related alcohol with similar odor properties.
2-Methyl-2-hepten-6-one: Another ketone with similar structural features.
Uniqueness
6-Hepten-2-one, 4-methyl-, is unique due to its dual role as both a flavoring agent and a biological signaling molecule. Its ability to induce programmed cell death in plants and attract mosquitoes highlights its diverse functionality .
Eigenschaften
CAS-Nummer |
35194-34-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
4-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
GLVMKHSOGXAZCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



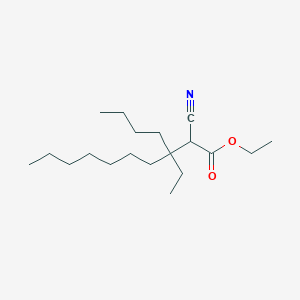
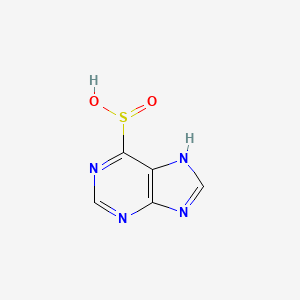


![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
